4-Methyl-2,6-bis(4-methylbenzylidene)cyclohexanone
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Overview
Description
4-Methyl-2,6-bis(4-methylbenzylidene)cyclohexanone is an organic compound with the molecular formula C23H24O. It is a derivative of cyclohexanone, featuring two 4-methylbenzylidene groups attached to the cyclohexanone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2,6-bis(4-methylbenzylidene)cyclohexanone typically involves an aldol condensation reaction. This reaction occurs between 4-methylbenzaldehyde and cyclohexanone in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the aldehyde to form the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the aldol condensation reaction remains the primary synthetic route. The reaction conditions, such as temperature and solvent choice, can be optimized to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2,6-bis(4-methylbenzylidene)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzylidene groups can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzylidene derivatives
Scientific Research Applications
4-Methyl-2,6-bis(4-methylbenzylidene)cyclohexanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Methyl-2,6-bis(4-methylbenzylidene)cyclohexanone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical and chemical processes, influencing cellular functions and pathways .
Comparison with Similar Compounds
- 2,6-Bis(4-methylbenzylidene)cyclohexanone
- 2,6-Bis(4-methoxybenzylidene)cyclohexanone
- 2,6-Bis(benzylidene)cyclohexanone
Comparison: 4-Methyl-2,6-bis(4-methylbenzylidene)cyclohexanone is unique due to the presence of two 4-methylbenzylidene groups, which impart distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activities, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C23H24O |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(2E,6E)-4-methyl-2,6-bis[(4-methylphenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C23H24O/c1-16-4-8-19(9-5-16)14-21-12-18(3)13-22(23(21)24)15-20-10-6-17(2)7-11-20/h4-11,14-15,18H,12-13H2,1-3H3/b21-14+,22-15+ |
InChI Key |
AWIXCJRHONZOBA-NNFYUIBOSA-N |
Isomeric SMILES |
CC1C/C(=C\C2=CC=C(C=C2)C)/C(=O)/C(=C/C3=CC=C(C=C3)C)/C1 |
Canonical SMILES |
CC1CC(=CC2=CC=C(C=C2)C)C(=O)C(=CC3=CC=C(C=C3)C)C1 |
Origin of Product |
United States |
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